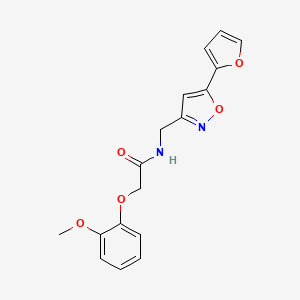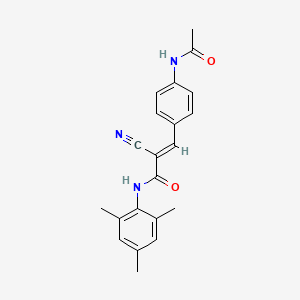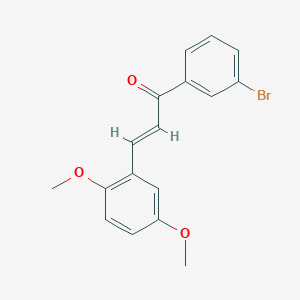
N-(1H-indol-3-ylmethyl)-4-methoxyaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(1H-indol-3-ylmethyl)-4-methoxyaniline” is a chemical compound that is related to a series of compounds synthesized for their in vitro antiproliferative activities . It’s worth noting that the exact compound you’re asking about might not be directly mentioned in the sources, but related compounds have been studied extensively .
Synthesis Analysis
The synthesis of related compounds involves the design and creation of a series of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides . The synthesis process of these compounds is based on the inhibitory effect of CA-4 analogues and indoles on tubulin polymerization .Aplicaciones Científicas De Investigación
Anti-inflammatory Applications
The synthesis of new indole derivatives bearing the isoxazoline moiety has been explored for their anti-inflammatory activity. Compounds demonstrating significant anti-inflammatory effects were further evaluated for their ulcerogenic and lipid peroxidation activities. Among these, a compound featuring a 4-methoxyphenyl group exhibited notable anti-inflammatory properties, indicating the potential of such derivatives in the development of new anti-inflammatory agents (Amir, Javed, & Kumar, 2010).
Anticancer Research
Indole derivatives have been synthesized with varying structures to assess their potential as anticancer agents. For instance, heterocycle-based analogues of combretastatin A-4, with modifications including a 4-methoxyphenyl and N-methyl-indol-5-yl group, have shown promising cytotoxic activities against cancer cell lines, highlighting the utility of indole derivatives in cancer therapy (Wang et al., 2002).
Synthetic Methodology
Research has also focused on the development of novel synthetic methods for indole derivatives. For example, Rh(III)-catalyzed selective coupling of N-methoxy-1H-indole-1-carboxamide and aryl boronic acids has been reported, showcasing a method for constructing diverse indole-containing compounds through selective C-C and C-C/C-N bond formation (Zheng, Zhang, & Cui, 2014).
Plant Growth Hormone Synthesis
The compound gramine, closely related to N-(1H-indol-3-ylmethyl)-4-methoxyaniline, is a key starting material in the synthesis of biologically significant compounds, including plant growth hormones such as heteroauxin. This highlights the role of indole derivatives in agriculture and plant science (Semenov & Granik, 2004).
Antimicrobial Activities
The synthesis and antimicrobial evaluation of indole-based compounds, such as zinc(II) complexes with tetraphenylporphyrin and 4-methoxyaniline, have shown promise in identifying new antimicrobial agents. These studies provide insight into the potential of indole derivatives in combating microbial infections (Obaleye et al., 2016).
Direcciones Futuras
Propiedades
IUPAC Name |
N-(1H-indol-3-ylmethyl)-4-methoxyaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c1-19-14-8-6-13(7-9-14)17-10-12-11-18-16-5-3-2-4-15(12)16/h2-9,11,17-18H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEZHIJOFKHASAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NCC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1H-indol-3-yl)methyl)-4-methoxyaniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

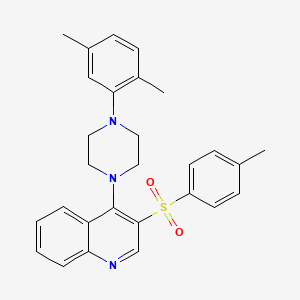
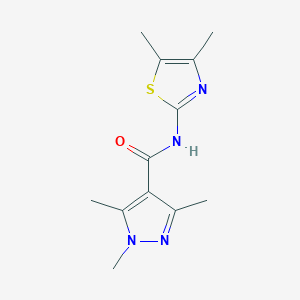
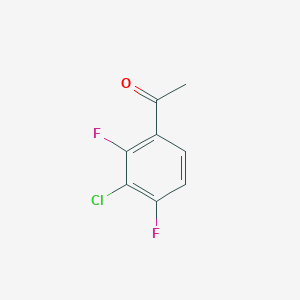
![methyl 2-(8-(4-butylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2444775.png)
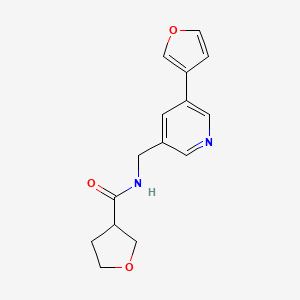
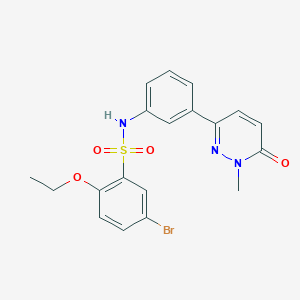
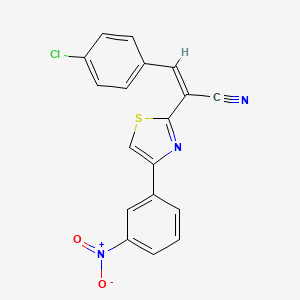
![(Z)-N-(3-allyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2444781.png)
![N-Benzyl-N-[(3-ethyl-5-methyl-1,2-oxazol-4-yl)methyl]prop-2-enamide](/img/structure/B2444783.png)
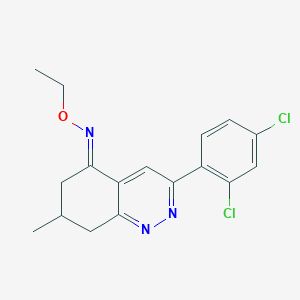
![1-(4-chlorophenyl)-4-(4-methoxyphenethyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2444790.png)
